molecular formula C₁₀H₁₆Cl₂N₂O₂ B015281 (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane CAS No. 150576-46-8

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane

Cat. No. B015281
M. Wt: 267.15 g/mol
InChI Key: NXWRKAARNQHEEG-YUMQZZPRSA-N
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Description

This chemical compound is part of a broader class of organic molecules that contain cyclohexane as a core structure, modified with various functional groups. It is related to several research areas, including organic synthesis, molecular structure analysis, and physical and chemical property evaluation.

Synthesis Analysis

The synthesis of cyclohexane derivatives involves various chemical reactions and methodologies. Although specific synthesis steps for "(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane" are not directly outlined, similar compounds have been synthesized through reactions that include functionalization of the cyclohexane ring, amido bond formation, and chlorination processes.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including "(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane," features variations in their stereochemistry and conformation due to the presence of substituents. These variations can significantly affect the compounds' physical and chemical properties. Structural analysis often involves X-ray crystallography, NMR spectroscopy, and molecular mechanics calculations (Nunez et al., 1997).

Chemical Reactions and Properties

Cyclohexane derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include, but are not limited to, oxidation, reduction, substitution, and ligand exchange reactions. The chemical reactivity is influenced by the electronic and steric effects of the substituents attached to the cyclohexane ring.

Physical Properties Analysis

The physical properties of "(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane" and related compounds depend on their molecular structure. Key physical properties include melting and boiling points, solubility, density, and refractive index. The presence of different functional groups and the compound's stereochemistry significantly affect these properties.

Chemical Properties Analysis

The chemical properties are defined by the reactivity of the functional groups present in the compound. For example, chloroacetamido groups in cyclohexane derivatives are reactive towards nucleophiles and can participate in various organic reactions, influencing the compound's overall chemical behavior and reactivity profile.

References:

  • Nunez, R., Unwalla, R., Cartledge, F., Cho, S., Riches, B. H., Glenn, M., Hungerford, N., Lambert, L. K., Brecknell, D. J., & Kitching, W. (1997). Conformational analysis of the cis- and trans-1,2-bis(trimethylsilyl)cyclohexanes (BTMSC): molecular mechanics calculations and nuclear magnetic resonance spectroscopy. A preferred diaxial conformation for the trans-isomer. Journal of The Chemical Society-perkin Transactions 1. Link.

properties

IUPAC Name

2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWRKAARNQHEEG-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566383
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane

CAS RN

150576-46-8
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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